molecular formula C6H18GeN2S2 B12762171 2,2'-((Dimethylgermylene)dithio)bis(ethylamine) CAS No. 91485-88-0

2,2'-((Dimethylgermylene)dithio)bis(ethylamine)

Cat. No.: B12762171
CAS No.: 91485-88-0
M. Wt: 255.0 g/mol
InChI Key: MBBWBBMSJRKZJP-UHFFFAOYSA-N
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Description

2,2’-((Dimethylgermylene)dithio)bis(ethylamine) is an organogermanium compound characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Dimethylgermylene)dithio)bis(ethylamine) typically involves the reaction of dimethylgermanium dichloride with ethylamine in the presence of a sulfur source. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran or toluene.

    Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-((Dimethylgermylene)dithio)bis(ethylamine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.

    Substitution: The ethylamine groups can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Germanium dioxide.

    Reduction: Dimethylgermanium hydrides.

    Substitution: Various substituted germanium amines.

Scientific Research Applications

2,2’-((Dimethylgermylene)dithio)bis(ethylamine) has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2’-((Dimethylgermylene)dithio)bis(ethylamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of redox states and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,2’-dithio-bis(ethylamine): Similar structure but lacks the germanium atom.

    Dimethylgermanium dichloride: Precursor used in the synthesis of the compound.

    Ethylamine: Basic building block in the synthesis.

Uniqueness

2,2’-((Dimethylgermylene)dithio)bis(ethylamine) is unique due to the presence of germanium, which imparts distinct chemical properties and potential applications not observed in similar compounds. The combination of germanium with sulfur and nitrogen atoms enhances its reactivity and versatility in various chemical reactions.

Properties

CAS No.

91485-88-0

Molecular Formula

C6H18GeN2S2

Molecular Weight

255.0 g/mol

IUPAC Name

2-[2-aminoethylsulfanyl(dimethyl)germyl]sulfanylethanamine

InChI

InChI=1S/C6H18GeN2S2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3

InChI Key

MBBWBBMSJRKZJP-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(SCCN)SCCN

Origin of Product

United States

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